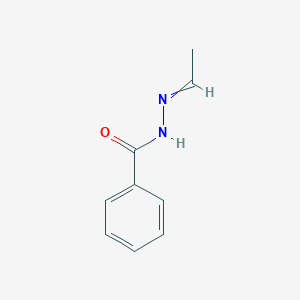
(9E,26E)-pentatriaconta-9,26-dien-18-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E,26E)-pentatriaconta-9,26-dien-18-one is a long-chain aliphatic ketone with a unique structure characterized by two double bonds at positions 9 and 26
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the availability of starting materials and the desired purity of the final product. Catalytic processes, such as those involving transition metal catalysts, can also be employed to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(9E,26E)-pentatriaconta-9,26-dien-18-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens (e.g., bromine, chlorine) and hydrohalic acids (e.g., HBr, HCl) are typical reagents for electrophilic addition.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemistry
In chemistry, (9E,26E)-pentatriaconta-9,26-dien-18-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of long-chain ketones on cellular processes. It may also serve as a model compound for understanding the behavior of similar natural products .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its long-chain structure makes it suitable for applications in lubricants and surfactants .
Comparison with Similar Compounds
Similar Compounds
(1E,3E,5E,7E,9E,26E,30E)-dotriaconta-1,3,5,7,9,26,30-heptaen-1-ol: This compound has a similar long-chain structure with multiple double bonds, but it contains an alcohol group instead of a ketone.
(9E,26E)-26-{[(4-Ethyl-1-piperazinyl)amino]methylene}-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1~4,7~.0~5,28~]triaconta-1(28),2,4,9,19,21,25(29)-heptaen-13-yl acetate: This compound has a more complex structure with multiple functional groups, making it distinct from (9E,26E)-pentatriaconta-9,26-dien-18-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of a long aliphatic chain with two double bonds and a ketone group. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1540-84-7 |
|---|---|
Molecular Formula |
C35H66O |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
pentatriaconta-9,26-dien-18-one |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |
InChI Key |
VADWJCAQSYMXGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


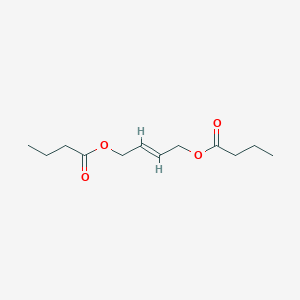
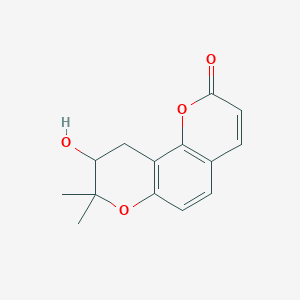
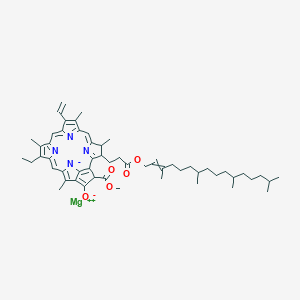
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

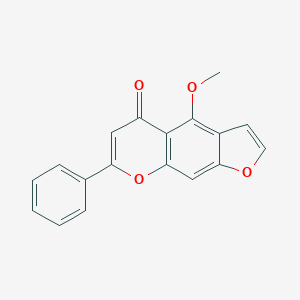
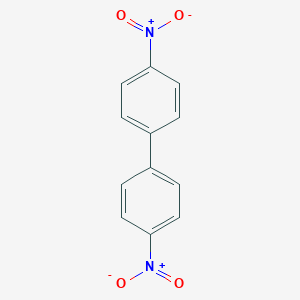
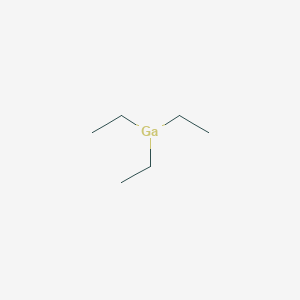
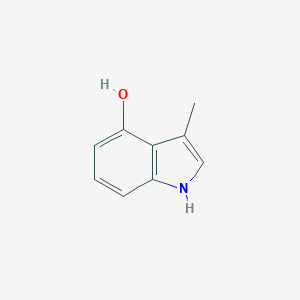
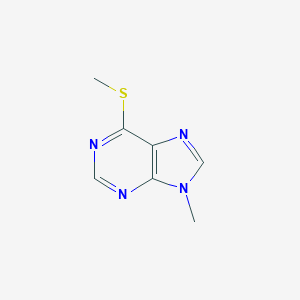
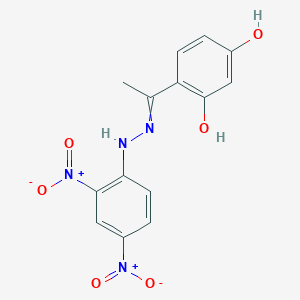
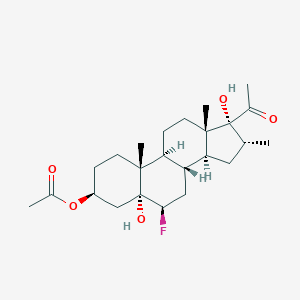
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)
